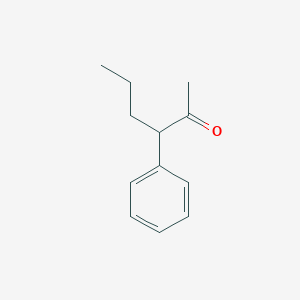![molecular formula C31H27N5O2S B12002073 N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a unique structure that combines biphenyl, triazole, and hydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl aldehyde can be synthesized through the oxidation of biphenylmethanol using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Synthesis of the Triazole Intermediate: The triazole intermediate is prepared by reacting 4-methoxyphenylhydrazine with 4-methylbenzaldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl aldehyde with the triazole intermediate in the presence of a base such as sodium acetate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide and triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or triazoles.
科学的研究の応用
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB or MAPK pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A triazole derivative with similar structural features.
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its combination of biphenyl, triazole, and hydrazide moieties, which confer distinct chemical and biological properties not found in simpler compounds.
特性
分子式 |
C31H27N5O2S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O2S/c1-22-8-12-26(13-9-22)30-34-35-31(36(30)27-16-18-28(38-2)19-17-27)39-21-29(37)33-32-20-23-10-14-25(15-11-23)24-6-4-3-5-7-24/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+ |
InChIキー |
MIHAUBCQPGYTOO-UZWMFBFFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


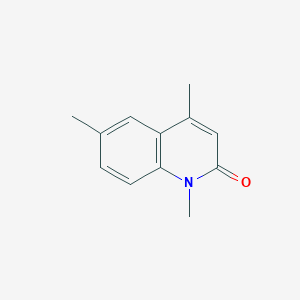
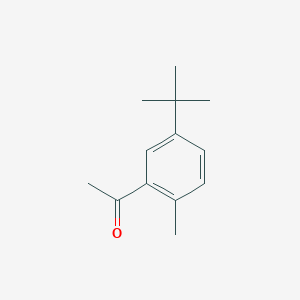
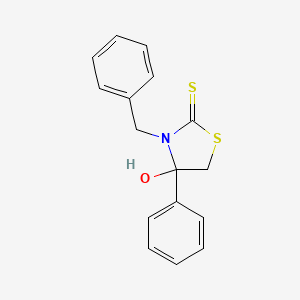
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

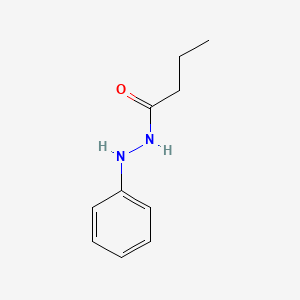
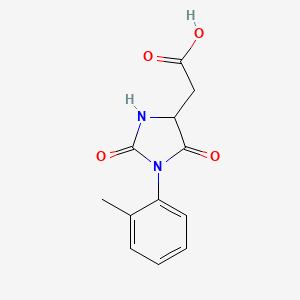
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
